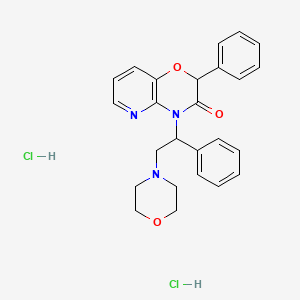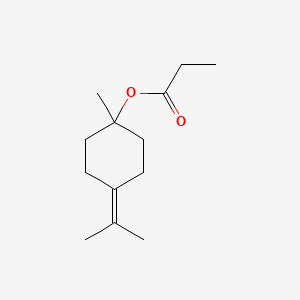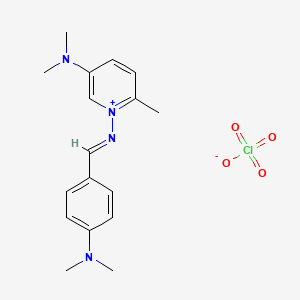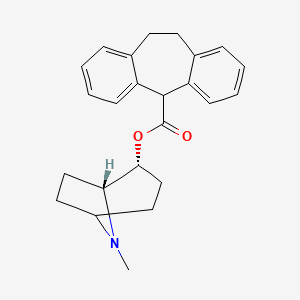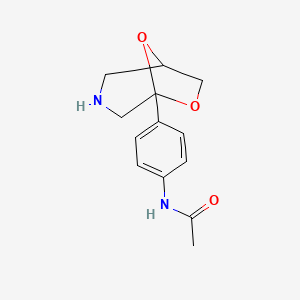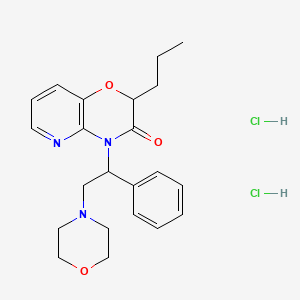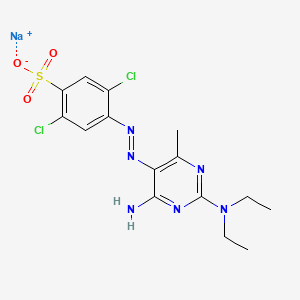
Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, azo linkage, and sulphonate group, making it a subject of interest in both synthetic chemistry and applied sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate typically involves a multi-step process. The initial step often includes the preparation of the pyrimidine derivative, which is then subjected to diazotization and subsequent azo coupling reactions. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction parameters. The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its reactivity and stability.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonate group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions often involve specific solvents and temperature controls to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The azo linkage and sulphonate group play crucial roles in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azo dyes and pyrimidine derivatives, such as:
Benzothiazole derivatives: Known for their antimicrobial and anti-tubercular activities.
Thiazole derivatives: Exhibiting diverse biological activities, including antiviral and anticancer properties
Uniqueness
What sets Sodium 4-((4-amino-2-(diethylamino)-6-methyl-5-pyrimidinyl)azo)-2,5-dichlorobenzenesulphonate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
84962-51-6 |
|---|---|
Formule moléculaire |
C15H17Cl2N6NaO3S |
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
sodium;4-[[4-amino-2-(diethylamino)-6-methylpyrimidin-5-yl]diazenyl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C15H18Cl2N6O3S.Na/c1-4-23(5-2)15-19-8(3)13(14(18)20-15)22-21-11-6-10(17)12(7-9(11)16)27(24,25)26;/h6-7H,4-5H2,1-3H3,(H2,18,19,20)(H,24,25,26);/q;+1/p-1 |
Clé InChI |
DNMMUVLDIQPAEQ-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=NC(=C(C(=N1)N)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



